

Tetrabromothiophene CAS number and molecular weight

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Compound of Interest

Compound Name: Tetrabromothiophene

Cat. No.: B189479

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An In-depth Technical Guide to Tetrabromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tetrabromothiophene**, a pivotal building block in organic synthesis. With a focus on its chemical properties, synthesis, and applications in cross-coupling reactions, this document serves as a valuable resource for professionals in research and development.

Core Properties of Tetrabromothiophene

Tetrabromothiophene is a fully brominated thiophene, making it a highly versatile reagent in the synthesis of complex organic molecules. Its high degree of bromination significantly influences its chemical reactivity, rendering the bromine atoms excellent leaving groups for various metal-catalyzed cross-coupling reactions.

Below is a summary of the key quantitative data for **tetrabromothiophene**.

Property	Value
CAS Number	3958-03-0
Molecular Formula	C ₄ Br ₄ S
Molecular Weight	399.72 g/mol
Appearance	White to yellow or beige crystal or powder
Melting Point	116-118 °C
Solubility	Soluble in organic solvents (e.g., dichloromethane, chloroform); poorly soluble in water

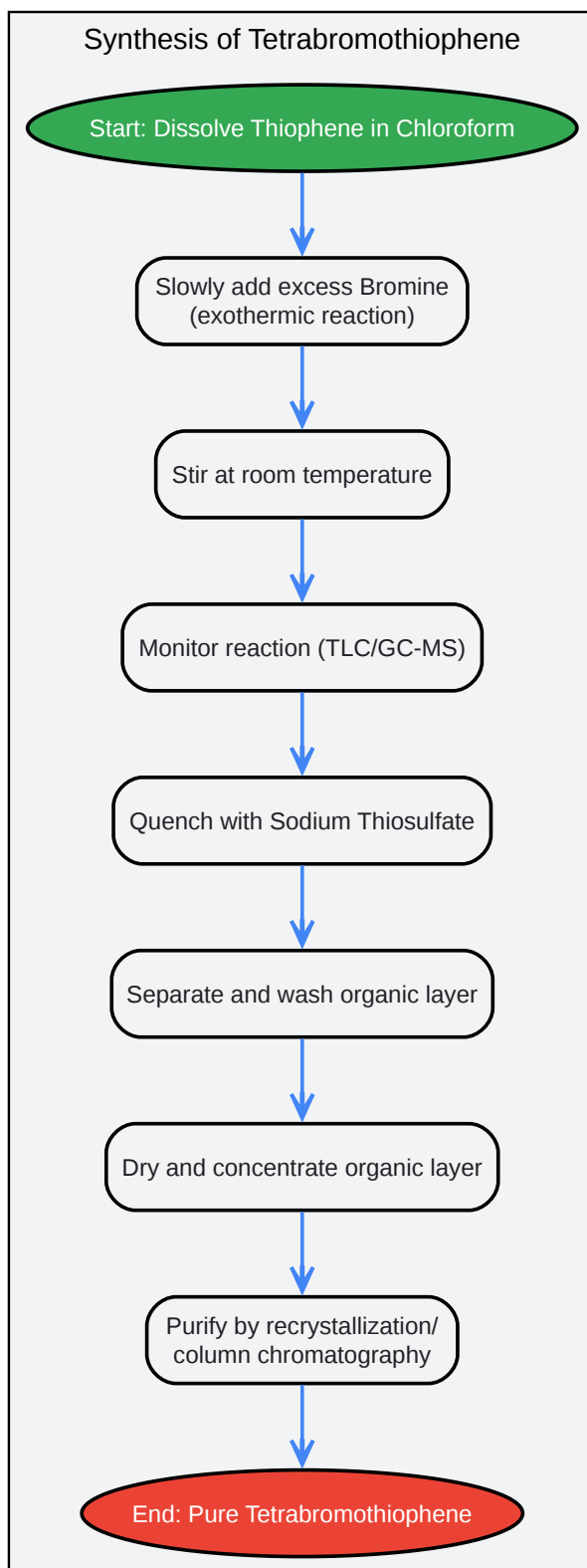
Synthesis of Tetrabromothiophene: An Experimental Protocol

The synthesis of **tetrabromothiophene** is typically achieved through the direct bromination of thiophene. This process involves the substitution of all four hydrogen atoms on the thiophene ring with bromine atoms.

Experimental Protocol: Direct Bromination of Thiophene

- **Reaction Setup:** In a well-ventilated fume hood, dissolve thiophene in a suitable solvent such as chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- **Bromination:** Cool the solution in an ice bath. Slowly add an excess of bromine to the stirred solution. The reaction is exothermic and should be controlled by the rate of bromine addition.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, quench the excess bromine with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

- Extraction: Separate the organic layer and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by recrystallization or column chromatography to obtain pure **tetrabromothiophene**.



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Synthesis of **Tetrabromothiophene** Workflow

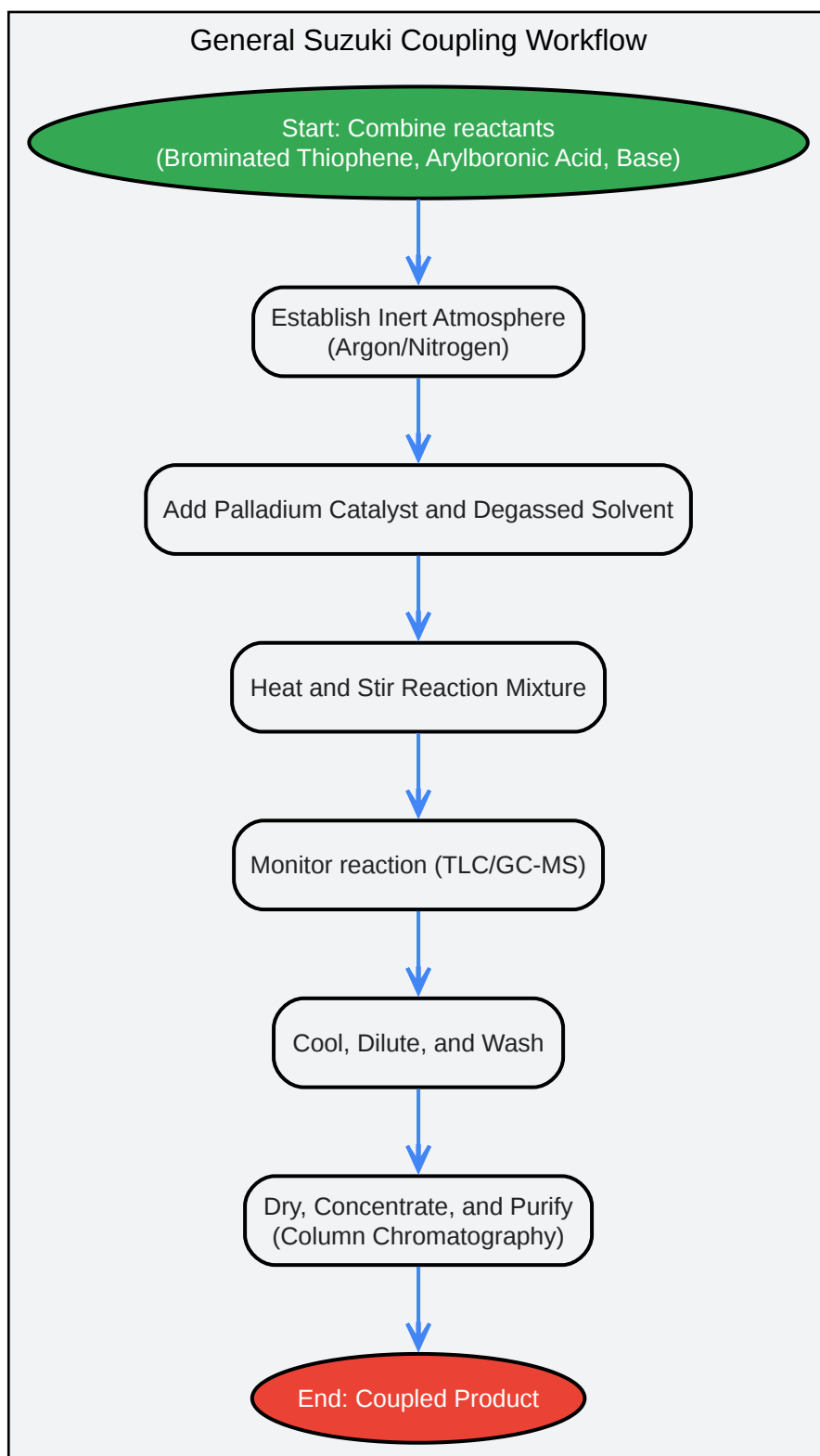
Applications in Cross-Coupling Reactions

Tetrabromothiophene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions are fundamental in creating carbon-carbon bonds, enabling the synthesis of complex organic molecules, including conjugated polymers and pharmaceutical intermediates.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide.

General Experimental Protocol: Suzuki Coupling of a Brominated Thiophene

- **Reaction Setup:** In a Schlenk flask, combine the brominated thiophene derivative, an arylboronic acid, and a base (e.g., potassium carbonate).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
- **Catalyst and Solvent:** Add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
- **Reaction:** Heat the mixture with stirring. Monitor the reaction's progress using TLC or GC-MS.
- **Work-up:** After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
- **Purification:** Dry the organic layer, concentrate, and purify the product via column chromatography.



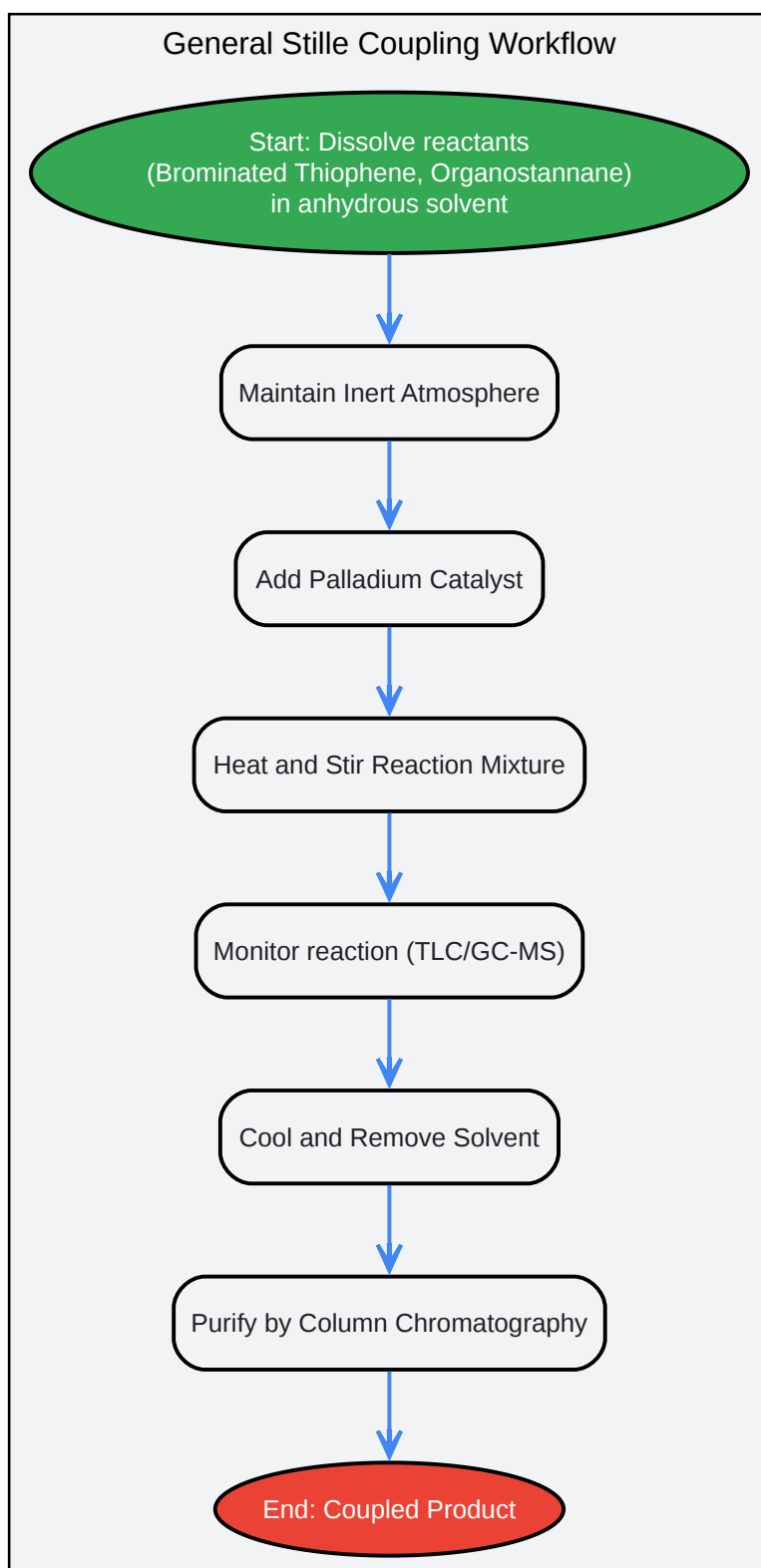
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Suzuki Cross-Coupling Experimental Workflow

The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium.^[1]^[2]

General Experimental Protocol: Stille Coupling of a Brominated Thiophene

- **Reaction Setup:** In a dry Schlenk tube under an inert atmosphere, dissolve the brominated thiophene and an organostannane reagent in an anhydrous, degassed solvent (e.g., toluene).
- **Catalyst Addition:** Add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$).
- **Reaction:** Heat the reaction mixture with stirring.^[3] Monitor its progress by TLC or GC-MS.
- **Work-up:** Upon completion, cool the reaction and remove the solvent under reduced pressure.
- **Purification:** The crude product is then purified, typically by column chromatography, to isolate the desired coupled product.^[3]



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Stille Cross-Coupling Experimental Workflow

Role in Drug Discovery and Development

While **tetrabromothiophene** itself is not a therapeutic agent, its derivatives are crucial in medicinal chemistry. The thiophene scaffold is a "privileged structure" found in numerous FDA-approved drugs. Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] For instance, brominated thiophenes are key intermediates in the synthesis of antiplatelet drugs like Clopidogrel.[7] The ability to functionalize the thiophene ring through reactions like Suzuki and Stille couplings allows for the creation of diverse molecular libraries for drug screening and the optimization of lead compounds.

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